molecular formula C15H11NOS B2642811 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile CAS No. 1164488-99-6

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

Cat. No.: B2642811
CAS No.: 1164488-99-6
M. Wt: 253.32
InChI Key: PWKXNPBXINMKID-UKTHLTGXSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile is an organic compound that features a thienyl group, a phenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile typically involves the reaction of 5-acetyl-2-thiopheneboronic acid with a suitable acrylonitrile derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Acetyl-2-thienyl)acetonitrile
  • 5-(2-Furyl)-1-methyl-1H-imidazole
  • 1-Methyl-5-(2-thienyl)-1H-imidazole

Uniqueness

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile is unique due to its combination of a thienyl group, a phenyl group, and an acrylonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c1-11(17)14-7-8-15(18-14)13(10-16)9-12-5-3-2-4-6-12/h2-9H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXNPBXINMKID-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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